molecular formula C17H27NO6 B5152230 Oxalic acid;2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol

Oxalic acid;2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol

Cat. No.: B5152230
M. Wt: 341.4 g/mol
InChI Key: CHHRPNIEYNDKPR-UHFFFAOYSA-N
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Description

Oxalic acid;2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol is a complex organic compound that combines the properties of oxalic acid and a substituted ethanolamine. The compound 2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol is an ethanolamine derivative, which includes a phenoxy group substituted with trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol typically involves multiple steps:

    Preparation of Oxalic Acid: Oxalic acid can be synthesized through the oxidation of carbohydrates or glucose using nitric acid.

    Synthesis of 2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol: This involves the reaction of 2,3,6-trimethylphenol with butylamine to form the intermediate 4-(2,3,6-trimethylphenoxy)butylamine. This intermediate is then reacted with ethylene oxide to produce the final product.

Industrial Production Methods

Industrial production methods for oxalic acid involve the oxidation of carbohydrates or ethylene glycol. The production of 2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol on an industrial scale would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Oxalic acid can undergo oxidation to produce carbon dioxide and water.

    Reduction: The compound can be reduced to form glycolic acid.

    Substitution: The ethanolamine derivative can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid for the oxidation of carbohydrates to oxalic acid.

    Reducing Agents: Sodium borohydride for the reduction of oxalic acid to glycolic acid.

    Nucleophiles: Various nucleophiles can be used for substitution reactions involving the ethanolamine derivative.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Glycolic acid.

    Substitution: Various substituted ethanolamine derivatives depending on the nucleophile used.

Scientific Research Applications

Oxalic acid;2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic applications, including its use as a drug precursor.

    Industry: Utilized in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of oxalic acid;2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.

    Disodium Oxalate: A salt of oxalic acid used in various industrial applications.

    Calcium Oxalate: A naturally occurring compound found in plants and animals.

Uniqueness

Oxalic acid;2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol is unique due to its combination of oxalic acid and ethanolamine derivative properties. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications.

Properties

IUPAC Name

oxalic acid;2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-12-6-7-13(2)15(14(12)3)18-11-5-4-8-16-9-10-17;3-1(4)2(5)6/h6-7,16-17H,4-5,8-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHRPNIEYNDKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCCCCNCCO)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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